molecular formula C9H16N2O5 B8216950 (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate

Cat. No.: B8216950
M. Wt: 232.23 g/mol
InChI Key: MJWJXOSBGTXVHX-RGMNGODLSA-N
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Description

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate is a spirocyclic compound that features a unique structure with both oxygen and nitrogen heteroatoms. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . The oxetane is then converted into the desired spirocyclic compound through a series of oxidative cyclizations using reagents such as Oxone® in formic acid .

Industrial Production Methods

Industrial production of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen heteroatoms in the spirocyclic core. This structural novelty provides distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.C2H2O4/c1-6-2-8-3-7(9-6)4-10-5-7;3-1(4)2(5)6/h6,8-9H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWJXOSBGTXVHX-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(N1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC2(N1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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